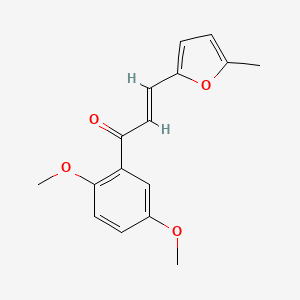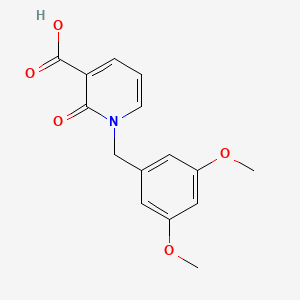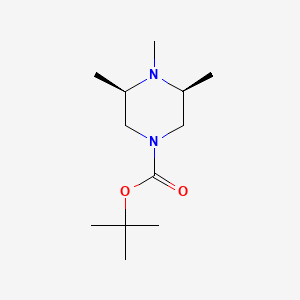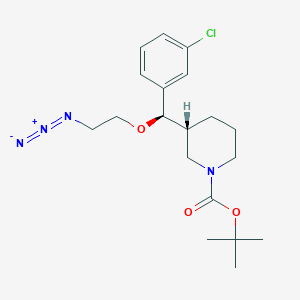
3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a synthetic compound that mimics the effects of estrogen in some tissues while blocking it in others, making it a valuable tool for investigating the role of estrogen in various physiological processes.
Mécanisme D'action
3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one works by binding to estrogen receptors in certain tissues, such as the hypothalamus and pituitary gland, and blocking them from binding to natural estrogen. This leads to an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulate the ovaries to produce eggs and increase testosterone production in men.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including stimulating ovulation in women with infertility, increasing testosterone production in men with hypogonadism, and improving bone density in postmenopausal women. It has also been shown to have antiestrogenic effects in breast cancer cells and may have potential as a treatment for hormone-dependent tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one in lab experiments is its selective estrogen receptor modulating activity, which allows researchers to investigate the role of estrogen in specific tissues without affecting others. However, its effects can be variable and depend on a variety of factors, including dose, timing, and duration of treatment.
Orientations Futures
There are many potential future directions for research on 3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, including investigating its role in other physiological processes, such as cardiovascular health and cognitive function. It may also have potential as a treatment for other estrogen-dependent conditions, such as osteoporosis and endometriosis. Additionally, further research is needed to better understand its mechanisms of action and potential side effects.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is widely used in scientific research to investigate the role of estrogen in various physiological processes, including reproduction, bone density, and cardiovascular health. It is also used to study the effects of estrogen in breast cancer and other estrogen-dependent tumors.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYALQLDHRWSCRD-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86710-06-7 | |
| Record name | 2-CHLORO-2',4'-DIMETHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)




![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B3170248.png)


![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)


